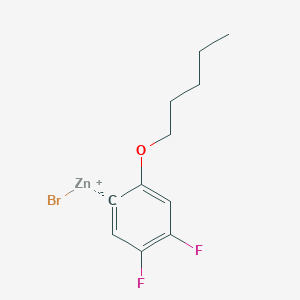![molecular formula C10H16O4S B14890741 ((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane core. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with camphorquinone, a well-known bicyclic ketone.
Oxidation: Camphorquinone undergoes oxidation to form camphorquinone-10-sulfonic acid.
Sulfonation: The sulfonation process involves the introduction of a sulfonic acid group to the camphorquinone structure, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation and sulfonation processes, utilizing robust reaction conditions to ensure high yield and purity. The reaction conditions typically include controlled temperatures, specific catalysts, and optimized reaction times to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein folding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: can be compared with other similar compounds, such as:
Camphorsulfonic Acid: Similar in structure but lacks the bicyclic core.
Camphorquinone: The precursor in the synthesis, which lacks the sulfonic acid group.
Bicyclo[2.2.1]heptane Derivatives: Various derivatives with different functional groups, providing a range of reactivity and applications.
The uniqueness of This compound lies in its combination of a bicyclic core with a sulfonic acid group, offering distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H16O4S |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10+/m0/s1 |
Clave InChI |
MIOPJNTWMNEORI-OIBJUYFYSA-N |
SMILES isomérico |
CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



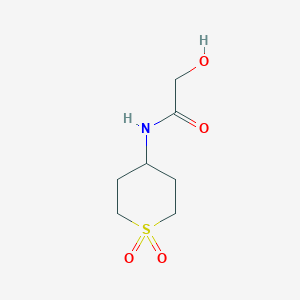
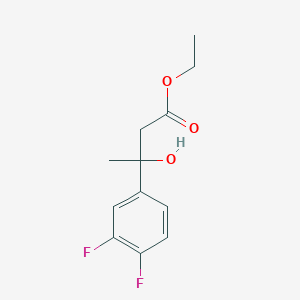
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
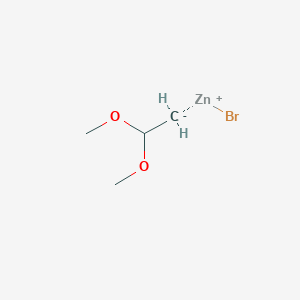
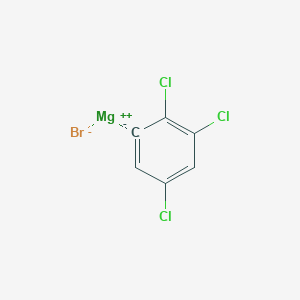
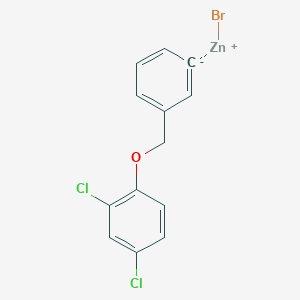
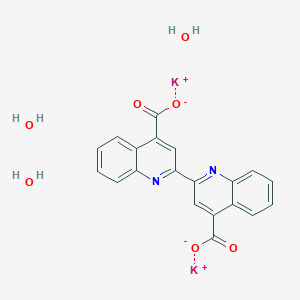
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)


